molecular formula C13H17N3O2 B156094 1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- CAS No. 126145-46-8

1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl-

Numéro de catalogue B156094
Numéro CAS: 126145-46-8
Poids moléculaire: 247.29 g/mol
Clé InChI: JVPPCCMQAQXAPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Pyrrolidineethanimidamide, N-hydroxy-alpha-methyl-2-oxo-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as PHA-767491 and belongs to a class of compounds known as cyclin-dependent kinase inhibitors. In

Mécanisme D'action

The mechanism of action of PHA-767491 involves the inhibition of cyclin-dependent kinases, specifically CDK2 and CDK9. These kinases are involved in regulating the cell cycle and transcription, respectively. By inhibiting these kinases, PHA-767491 can block cell division and induce apoptosis in cancer cells. Moreover, it can reduce inflammation and oxidative stress by inhibiting the activity of transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PHA-767491 have been extensively studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in the brain, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, it has been shown to have a favorable safety profile and minimal toxicity in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using PHA-767491 in lab experiments include its potent inhibitory activity against CDK2 and CDK9, its favorable safety profile, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, which can make it challenging to administer in vivo, and its potential off-target effects on other kinases.

Orientations Futures

There are several future directions for the research on PHA-767491. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies in cancer treatment. Another direction is to explore its potential applications in other diseases, such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to optimize its formulation and delivery methods to improve its solubility and bioavailability. Finally, more research is needed to elucidate its mechanism of action and identify potential off-target effects.
In conclusion, PHA-767491 is a promising compound with potential therapeutic applications in cancer and neurodegenerative disorders. Its potent inhibitory activity against CDK2 and CDK9, favorable safety profile, and minimal toxicity make it an attractive candidate for further research. However, more studies are needed to optimize its formulation and delivery methods, elucidate its mechanism of action, and identify potential off-target effects.

Méthodes De Synthèse

The synthesis of PHA-767491 involves a multi-step process, which starts with the reaction of 4-phenyl-2-butanone with ethyl cyanoacetate to form 4-phenyl-3-buten-2-one. This intermediate is then reacted with pyrrolidine and hydroxylamine to form the final product, PHA-767491. The synthesis method has been optimized to ensure high yields and purity of the compound.

Applications De Recherche Scientifique

PHA-767491 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell division and proliferation. By inhibiting these kinases, PHA-767491 can arrest cell growth and induce cell death in cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Propriétés

Numéro CAS

126145-46-8

Formule moléculaire

C13H17N3O2

Poids moléculaire

247.29 g/mol

Nom IUPAC

N'-hydroxy-2-(2-oxo-4-phenylpyrrolidin-1-yl)propanimidamide

InChI

InChI=1S/C13H17N3O2/c1-9(13(14)15-18)16-8-11(7-12(16)17)10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,14,15)

Clé InChI

JVPPCCMQAQXAPV-UHFFFAOYSA-N

SMILES isomérique

CC(/C(=N/O)/N)N1CC(CC1=O)C2=CC=CC=C2

SMILES

CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2

SMILES canonique

CC(C(=NO)N)N1CC(CC1=O)C2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.